3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol is a sulfur-containing heterocyclic compound characterized by a benzodioxepin core fused with a methanethiol (-CH₂SH) substituent. The benzodioxepin scaffold consists of a seven-membered ring containing two oxygen atoms, which confers unique electronic and steric properties. The methanethiol group introduces nucleophilic reactivity due to the thiol (-SH) functionality, enabling participation in disulfide bond formation and metal chelation.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol |
InChI |
InChI=1S/C10H12O2S/c13-7-8-2-3-9-10(6-8)12-5-1-4-11-9/h2-3,6,13H,1,4-5,7H2 |
InChI Key |
UNTOTSGEQLUEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CS)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol involves its reactivity with various biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This reactivity can be exploited in drug development to target specific proteins or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanethiol with structurally related benzodioxepin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: Carboxylic acid derivatives are more water-soluble than thiols or amines due to ionization. Thiols may exhibit lower solubility but higher lipid membrane permeability.
- Reactivity: Thiols undergo oxidation to disulfides or react with electrophiles. Bromo-substituted derivatives (e.g., 1-(8-bromo-...)) are prone to nucleophilic substitution .
- Stability: Aldehyde-containing compounds (e.g., pyrazole-carbaldehyde) may degrade under acidic or basic conditions, whereas fused-ring systems (e.g., furochromenone) exhibit enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
